molecular formula C25H25N3O5S B2467865 N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900002-96-2

N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2467865
CAS No.: 900002-96-2
M. Wt: 479.55
InChI Key: QVSYQAVOZZWVAI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core, a thioacetamide linkage, and a tetrahydrofuran-derived substituent. The tetrahydrofuran-methyl moiety at position 3 of the pyrimidine ring introduces stereochemical complexity, which may impact pharmacokinetic properties. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, though its specific biological activity remains underexplored in the provided literature .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-2-31-20-12-6-4-10-18(20)26-21(29)15-34-25-27-22-17-9-3-5-11-19(17)33-23(22)24(30)28(25)14-16-8-7-13-32-16/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSYQAVOZZWVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, particularly in relation to cancer and hormonal modulation.

The compound has the following chemical properties:

  • Molecular Formula : C22H24N4O4S
  • Molecular Weight : 440.52 g/mol
  • CAS Number : 902950-56-5

Research indicates that compounds similar to this compound may interact with various biological targets, including estrogen receptors and other hormonal pathways. This interaction could lead to modulation of gene expression and influence cellular proliferation.

Antitumor Activity

A study exploring the effects of thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation through the induction of apoptosis. The specific compound N-(2-ethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide exhibited significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Estrogen receptor modulation
A549 (Lung Cancer)10.0Cell cycle arrest

Hormonal Modulation

The compound's structural features suggest that it may act as a non-steroidal estrogen receptor modulator. In vitro assays have shown that it can bind to estrogen receptors with moderate affinity, influencing downstream signaling pathways related to cell growth and differentiation.

Structure Activity Relationship (SAR)

Research into SAR has revealed that modifications to the tetrahydrofuran moiety can significantly alter biological activity. For instance:

  • Substituent Variations : Changing the ethoxy group to other alkoxy groups resulted in varying degrees of receptor affinity.
  • Ring Modifications : Alterations in the benzofuro and pyrimidine rings impacted the compound's potency against specific cancer types.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of pyrimidine derivatives with fused heterocyclic systems. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Spectral Data Reference
N-(3-Trifluoromethylphenyl)-2-((3-isopentyl-4-oxobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide Benzofuro[3,2-d]pyrimidinone 3-isopentyl, N-(3-trifluoromethylphenyl) C₂₅H₂₃F₃N₃O₃S 509.53 Not reported ChemSpider ID: 451468-35-2
N-(3-Methoxyphenyl)-2-((3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidinone 3-benzyl, N-(3-methoxyphenyl) C₂₂H₁₉N₃O₃S₂ 437.53 Not reported pKa: 12.77 ± 0.70
N-(4-Chlorophenyl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetohydrazide Quinazolinone 3-phenyl, N-(4-chlorophenyl) C₂₂H₁₇ClN₄O₂S 436.91 70% NMR: δ 7.45–8.20 (aromatic protons)
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide Thieno[3,2-d]pyrimidinone 7-phenyl, N-(2-chloro-4-methylphenyl) C₂₁H₁₆ClN₃O₂S 409.89 Not reported InChIKey: QZRFNYWDSNEQQY

Key Observations :

Substituent Effects :

  • The tetrahydrofuran-methyl group in the target compound introduces a chiral center, unlike the simpler benzyl or isopentyl groups in analogs .
  • The 2-ethoxyphenyl substituent contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which may modulate solubility and metabolic stability.

Synthesis Yields : Analogues with phenyl or chlorophenyl groups (e.g., ) exhibit higher yields (up to 70%), while sterically hindered substituents (e.g., 2,6-difluorophenyl in ) reduce yields to 37–60% .

Physicochemical Properties
  • Lipophilicity : The tetrahydrofuran-methyl group likely increases hydrophilicity compared to purely aromatic substituents (e.g., benzyl in ).
  • Acid-Base Behavior : The pKa of the thioacetamide sulfur (~12.77 in ) suggests moderate nucleophilicity, aligning with analogs containing similar thioether linkages.
Spectroscopic Comparisons
  • NMR Profiles: Region A (δ 29–36 ppm): In benzofuropyrimidinones, chemical shifts in this region correlate with pyrimidine ring protons. Substitutions at position 3 (e.g., tetrahydrofuran-methyl) cause downfield shifts compared to phenyl or benzyl analogs . Region B (δ 39–44 ppm): Sensitive to the electronic effects of substituents on the fused benzene ring, as seen in thienopyrimidinones .

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